4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Thiophene derivatives Building blocks Organic synthesis

Researchers requiring a 4-chloro-5-methylthio-thiophene scaffold with a click-chemistry handle face time-intensive multi-step synthesis and oxidation-prone methylthio installation. Generic substitution invalidates established SAR, forcing de novo validation. This compound delivers all three substituents pre-installed: • Built-in propargyloxy alkyne for CuAAC late-stage diversification • Eliminates challenging methylthio installation steps • ≥95% purity, in stock for immediate dispatch Ideal for medicinal chemistry SAR exploration and agrochemical intermediate synthesis.

Molecular Formula C9H7ClO3S2
Molecular Weight 262.7 g/mol
Cat. No. B12062539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Molecular FormulaC9H7ClO3S2
Molecular Weight262.7 g/mol
Structural Identifiers
SMILESCSC1=C(C(=C(S1)C(=O)O)OCC#C)Cl
InChIInChI=1S/C9H7ClO3S2/c1-3-4-13-6-5(10)9(14-2)15-7(6)8(11)12/h1H,4H2,2H3,(H,11,12)
InChIKeyMHHZFERZRVXBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Snapshot: 4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic Acid


The target compound, 4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS 1779123-94-2), is a tetrasubstituted thiophene derivative with a molecular weight of 262.7 g/mol [1]. Its core structure features a thiophene-2-carboxylic acid scaffold decorated with a chlorine atom at position 4, a methylthio group at position 5, and a propargyloxy ether at position 3, offering a distinct combination of functional handles for downstream synthetic elaboration [1]. Commercial samples are typically offered at a minimum purity of 95% and are intended exclusively for research and development purposes .

Tetrasubstituted thiophene scaffold with 4-Cl, 5-SCH₃, 3-propargyloxy handles
Built-in propargyl ether for CuAAC click-chemistry diversification
Research-grade purity for synthetic elaboration and SAR studies

Why Generic Substitution Fails: 4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic Acid


This compound is characterized by a unique combination of three different substituents (4-Cl, 5-SCH3, 3-OCH2C≡CH) on the thiophene ring, a pattern for which no quantitative, public, comparator-based differentiation evidence could be located from allowed sources [1]. Procuring a generic thiophene-2-carboxylic acid or a monosubstituted analog would introduce fundamentally different steric, electronic, and reactivity profiles, potentially invalidating any established synthetic route or structure-activity relationship (SAR). The absence of specific comparative data means that direct one-for-one substitution cannot be scientifically justified; any replacement must be validated through de novo experimental assessment, which introduces significant time and resource risks.

Unique 4-Cl/5-SCH₃/3-propargyloxy pattern has no direct comparator; generic thiophene-2-carboxylic acids lack this substitution array.
Absence of comparative performance data means substitution may introduce different steric/electronic profiles, requiring full re-validation.
Replacing with a monosubstituted analog can alter reactivity and may disrupt established synthetic routes.

Quantitative Evidence: 4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic Acid


Differential Evidence Availability

An exhaustive search of primary literature, patents, and authoritative databases (excluding the prohibited vendor sites) failed to identify any publication that directly measures a quantifiable property of this specific compound against a named comparator [1]. No head-to-head bioactivity, reactivity, stability, or selectivity data could be found. The compound's primary differentiation appears to be its unique substitution pattern, which is class-level inference based on the presence of a propargyl ether handle amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. However, no quantitative kinetic data for this specific compound's click reactivity versus a simple propargyl ether baseline was located in the allowed sources [2]. Consequently, any performance claims beyond structural identity fall into the category of Supporting evidence or Class-level inference.

Comparative Data
Class-level inference
No quantitative head-to-head data found for this specific compound in allowed sources.
Value tied to unique structure, not demonstrated performance metrics.
CuAAC rate enhancement cited is generic; not measured for this scaffold.
Thiophene derivatives Building blocks Organic synthesis

Best Applications: 4-Chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic Acid


Click-Chemistry Library Synthesis

The 3-propargyloxy substituent provides a built-in alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling late-stage diversification of the thiophene core with libraries of azide-containing fragments. Procurement is logical when a synthetic route requires a 4-chloro-5-methylthio substitution pattern and a stable, pre-installed click handle for efficient SAR exploration. This inference is supported by the general enhancement of reaction rates observed with CuAAC compared to non-catalyzed azide-alkyne reactions [1].

Sulfur-Rich Agrochemical Intermediates

The presence of both a methylthio and a chlorine substituent on the thiophene ring creates a sulfur-rich, electron-deficient core that matches the substitution patterns claimed in patents for herbicidal and fungicidal thiophene derivatives [2]. Procuring this specific intermediate eliminates the need for a multi-step installation of the methylthio group, which can be challenging due to its susceptibility to oxidation. No quantitative comparison to alternative synthetic routes is available in the public domain for this exact building block.

Propargyl Ether Property Optimization

The propargyloxy group is a small, linear substituent that increases the topological polar surface area (TPSA) relative to a simple alkyl ether, potentially improving aqueous solubility while maintaining lipophilicity (XLogP3 of 3.0 [3]). This structural feature is a class-level inference for tuning the pharmacokinetic profile of advanced leads. The calculated physical properties differentiate this compound from non-alkynylated analogs, though no direct experimental comparison of solubility or permeability for this specific compound versus a des-propargyl analog has been found.

Application
Selection Property
Validation Focus
Click-chemistry library diversification
Propargyl ether handle for CuAAC coupling
Confirm reactivity with desired azide partners
Agrochemical intermediate synthesis
4-Cl, 5-SCH₃ substitution matching herbicidal motifs
Evaluate methylthio group stability under reaction conditions
Physicochemical property optimization
TPSA enhancement vs. simple alkyl ethers
Experimental solubility and permeability benchmarking
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